Indolizines
Indolizines, a class of heterocyclic compounds derived from indole and azirine, exhibit unique chemical structures characterized by the presence of an additional nitrogen atom within a three-membered ring. These molecules have garnered significant interest in both academia and industry due to their diverse potential applications across various fields.
Indolizines are known for their rich structural diversity and functional flexibility, allowing for extensive modifications at multiple positions. They display a wide range of biological activities, including antioxidant, antibacterial, antifungal, and anticancer properties, making them attractive candidates for drug development. Additionally, indolizines find applications in organic synthesis as useful intermediates due to their reactivity.
In pharmaceutical research, these compounds often serve as lead structures for the design and development of novel therapeutic agents. Their structural complexity and multifaceted properties make them promising tools in exploring new areas of chemical biology and medicinal chemistry.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide | 2034201-41-5 | C18H21N5O |
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3-Acetylindolizine-1-carboxylic acid | 120221-69-4 | C11H9NO3 |
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2-(chloromethyl)indolizine-1-carbonitrile | 731821-82-2 | C10H7N2Cl |
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2-(1-ethyl-1H-pyrazol-4-yl)indolizine | 1171157-11-1 | C13H13N3 |
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2-Indolizinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | 1276126-77-2 | C12H13NO3 |
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3-Indolizinecarbonitrile | 72090-73-4 | C9H6N2 |
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Indolizin-7-ylamine | 1516540-80-9 | C8H8N2 |
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1-Indolizinecarboxylic acid, 5-chloro- | 2092513-08-9 | C9H6ClNO2 |
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8-methoxyindolizine-7-carboxylic acid | 1706444-91-8 | C10H9NO3 |
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3-Aminoindolizine-6-Carboxylic Acid(WX130004) | 1251003-06-1 | C9H8N2O2 |
Related Literature
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Qisheng Zhang,Yu Seok Yang,Isao Takasu,Shintaro Enomoto J. Mater. Chem. C, 2013,1, 2404-2407
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Ryosuke Sakurai Analyst, 2019,144, 2780-2787
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Mark E. Sather,Kevin Cavender J. Environ. Monit., 2007,9, 143-150
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Thorvald Staaf,Conny Östman J. Environ. Monit., 2005,7, 883-887
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Yingying Yue,Qingwen Huang,Yan Fu,Jie Chang RSC Adv., 2020,10, 23403-23409
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Yongjun Yuan,Jiasong Zhong,Taozhu Li,Tao Yang,Shicheng Yan,Zhenguo Ji,Zhigang Zou Dalton Trans., 2019,48, 13176-13183
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8. Back cover
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Shinobu Takizawa,Tomomi Katayama,Chiaki Kameyama,Kiyotaka Onitsuka,Takeyuki Suzuki,Takeshi Yanagida,Tomoji Kawai,Hiroaki Sasai Chem. Commun., 2008, 1810-1812
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